

Application of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole in agrochemical synthesis

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Compound of Interest

Compound Name: 5-(4-Bromophenyl)-1-methyl-1H-pyrazole

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Abstract

The pyrazole moiety is a privileged scaffold in modern agrochemical discovery, offering a unique combination of metabolic stability and synthetic versatility.^{[1][2]} Among the key building blocks, **5-(4-Bromophenyl)-1-methyl-1H-pyrazole** stands out as a strategic intermediate. Its utility is anchored by the presence of a bromine atom on the phenyl ring, which serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of diverse molecular fragments, facilitating the optimization of biological activity against a range of fungal pathogens, weeds, and insect pests. This guide provides a detailed overview of its application, step-by-step synthetic protocols for key transformations, and insights into the structure-activity relationships of its derivatives.

Part 1: The Strategic Importance of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole in Agrochemical Design

The design of novel, effective, and environmentally benign agrochemicals is a primary objective in crop protection research.^[3] Heterocyclic compounds, particularly pyrazoles, have become a cornerstone of this effort due to their prevalence in numerous commercial products.^{[4][5]} The

subject of this guide, **5-(4-Bromophenyl)-1-methyl-1H-pyrazole**, offers chemists a robust starting point for molecular elaboration.

- The Pyrazole Core: The 1-methyl-pyrazole ring provides a stable anchor that is resistant to metabolic degradation in target organisms and the environment. This intrinsic stability is a desirable trait for active ingredients requiring persistent field performance.
- The Bromophenyl Moiety: The true synthetic power of this intermediate lies in the 4-bromophenyl group. The carbon-bromine bond is a well-established reactive site for palladium-catalyzed cross-coupling reactions, one of the most powerful tools in modern organic synthesis.^[6] This enables the construction of complex molecular architectures from simple, commercially available starting materials.^{[7][8]}

The ability to readily diversify the structure at this specific position allows for the rapid generation of chemical libraries to probe structure-activity relationships (SAR) and identify candidates with optimal potency, selectivity, and safety profiles.^{[9][10]}

Key Synthetic Transformations and Derived Agrochemical Classes

The versatility of **5-(4-Bromophenyl)-1-methyl-1H-pyrazole** allows for its use in the synthesis of various classes of agrochemicals. The table below outlines major reaction types and the corresponding agrochemical classes that can be targeted.

| Agrochemical Class | Key Transformation | Rationale for Transformation | Representative Target |
|--------------------|----------------------------|---|--------------------------------------|
| Fungicides | Suzuki-Miyaura Coupling | Introduction of (hetero)aryl groups to mimic structures of known succinate dehydrogenase inhibitors (SDHIs) or strobilurins. [11] [12] [13] | Botrytis cinerea, Rhizoctonia solani |
| Herbicides | Buchwald-Hartwig Amination | Formation of C-N bonds to link the pyrazole scaffold to other herbicidally active moieties or to modulate physicochemical properties for improved uptake and translocation. [14] | Broadleaf weeds, Grasses |
| Insecticides | Sonogashira Coupling | Installation of alkyne functionalities, a common feature in certain classes of potent insecticides that act on the nervous system of insects. [7] [15] [16] | Aphids, Lepidoptera |

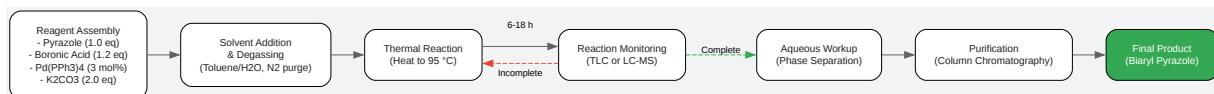
Part 2: Verified Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a clear roadmap for the utilization of **5-(4-Bromophenyl)-1-methyl-1H-pyrazole** in key synthetic operations.

Protocol 1: Synthesis of a Biaryl Fungicide Precursor via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura reaction to couple an arylboronic acid with **5-(4-Bromophenyl)-1-methyl-1H-pyrazole**. This transformation is fundamental for creating the biaryl structures found in many modern fungicides.^[7]

Experimental Workflow Diagram



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Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Step-by-Step Methodology

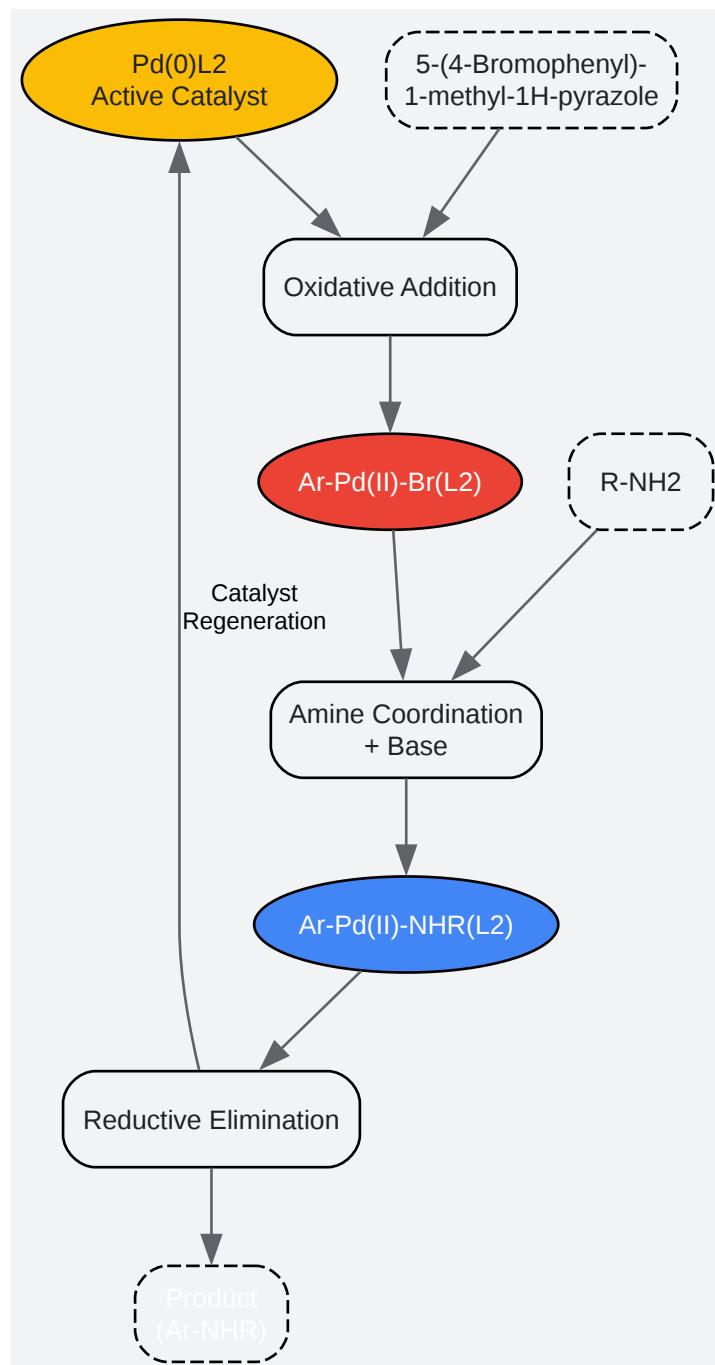
- Vessel Preparation: A three-neck round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under a nitrogen atmosphere.
- Reagent Charging: The flask is charged with **5-(4-Bromophenyl)-1-methyl-1H-pyrazole** (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
- Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv) is added under a positive flow of nitrogen. The choice of a pre-catalyst is critical for reaction efficiency.
^[6]
- Solvent Addition: A degassed 4:1 mixture of toluene and water is added via cannula. The biphasic solvent system is crucial for dissolving both the organic and inorganic reagents.
- Reaction Execution: The mixture is heated to 95 °C with vigorous stirring.

- Monitoring: The reaction is monitored every 2 hours by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting bromide is observed.
- Workup: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is separated, washed sequentially with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude residue is purified by flash column chromatography on silica gel to yield the pure biaryl product.

Protocol 2: Synthesis of an N-Aryl Herbicide Intermediate via Buchwald-Hartwig Amination

This protocol describes the C-N bond formation between **5-(4-Bromophenyl)-1-methyl-1H-pyrazole** and a primary amine, a key step for accessing certain classes of pyrazole-based herbicides.[\[14\]](#)

Catalytic Cycle Diagram



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Caption: The catalytic cycle of Buchwald-Hartwig Amination.

Step-by-Step Methodology

- **Inert Atmosphere Setup:** An oven-dried Schlenk tube is charged with cesium carbonate (1.5 equiv), a palladium pre-catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 0.02 equiv), and a suitable phosphine

ligand (e.g., Xantphos, 0.05 equiv) inside a glovebox.

- Reagent Addition: **5-(4-Bromophenyl)-1-methyl-1H-pyrazole** (1.0 equiv) and the desired amine (1.2 equiv) are added, followed by anhydrous solvent (e.g., dioxane or toluene).
- Reaction Sealing and Heating: The tube is sealed and the mixture is heated to 100-110 °C with stirring. The use of a strong, non-nucleophilic base like cesium carbonate is critical for deprotonating the amine without competing in the reaction.
- Monitoring: The reaction progress is tracked via LC-MS.
- Workup: After cooling, the reaction mixture is diluted with dichloromethane and filtered through a pad of Celite® to remove inorganic salts. The filtrate is concentrated in vacuo.
- Purification: The crude product is purified by flash column chromatography to afford the desired N-arylated pyrazole derivative.

Part 3: Structure-Activity Relationship (SAR) Considerations

Systematic modification of the **5-(4-Bromophenyl)-1-methyl-1H-pyrazole** core has yielded valuable SAR insights that guide the design of next-generation agrochemicals.[2][3]

- Substitution at the 4-Phenyl Position: This is the most critical position for modulating bioactivity.
 - Fungicides: Introduction of a second aromatic or heteroaromatic ring via Suzuki coupling often leads to potent SDHI fungicides. The specific nature of this ring and its substituents dictates the spectrum of fungal pathogens controlled.
 - Herbicides: Attaching polar or ionizable groups through C-N or C-O linkages can influence the compound's mode of action, for example, by targeting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD).[17][18]
 - Insecticides: The incorporation of specific toxophores, such as those containing trifluoromethyl groups or other halogenated moieties, is a common strategy.[19][20]

- The Role of the 1-Methyl Group: The methyl group at the N1 position of the pyrazole ring is often optimal. It blocks a potential site of metabolism and enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes.

Conclusion

5-(4-Bromophenyl)-1-methyl-1H-pyrazole is a quintessential example of a strategic building block in agrochemical synthesis. Its pre-installed bromine "handle" provides a reliable and versatile entry point for a host of powerful cross-coupling reactions, enabling the efficient and targeted synthesis of diverse and complex active ingredients. The protocols and principles outlined herein demonstrate its broad applicability and underscore its importance in the pipeline for developing the next generation of fungicides, herbicides, and insecticides.

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